Sulcatone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

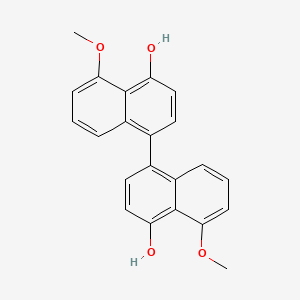

Sulcatone A is a natural product found in Campylospermum sulcatum with data available.

Applications De Recherche Scientifique

Subheading Antimicrobial Activities

Sulcatone A, identified in the aerial parts of Ouratea sulcata, has shown significant antimicrobial activities against a range of microorganisms. This was established through an investigation that led to the isolation of sulcatone A and several other compounds, and their subsequent testing for antimicrobial effectiveness (Pegnyemb et al., 2005).

Role in Insect Pheromones

Subheading Insect Pheromone Production and Behavioral Effects

Sulcatone A has been identified as a key component in the mating process of the ambrosia beetle, Megaplatypus mutatus. Research on this beetle's pheromones showed that sulcatone is involved in their mating process, with its production being linked to both the beetle and possibly associated fungi (Slodowicz et al., 2019). Additionally, sulcatone, along with sulcatol, was identified in the emissions of male Platypus mutatus, showing its role in attracting females (Audino et al., 2005).

Enzymatic Systems and Sulcatone

Subheading Enzymatic Conversion and Applications

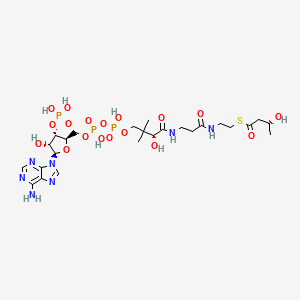

Research on various enzymatic systems has shown their use in the conversion of sulcatone, with a focus on in situ regeneration of NADPH. These studies offer insights into the biochemical processes involving sulcatone and their potential applications in different fields (Bastos et al., 1999).

Cardiovascular Applications

Subheading Cardiovascular Disease Treatment Potentials

Sulcatone has been studied in relation to cardiovascular diseases, specifically in the form of an inclusion complex with β-cyclodextrin. This research aimed at finding simple and cost-effective treatments for cardiovascular diseases, revealing new potential therapeutic roles for sulcatone (Silva et al., 2020).

Insect Olfactory Receptors

Subheading Involvement in Mosquito Olfaction

Sulcatone has been identified as an activator of the Or4 odorant receptor in the mosquito Aedes aegypti, linking it to olfactory-mediated attraction in these insects. This discovery suggests potential roles in both pest control and understanding insect behavior (Dekel et al., 2019).

Propriétés

Nom du produit |

Sulcatone A |

|---|---|

Formule moléculaire |

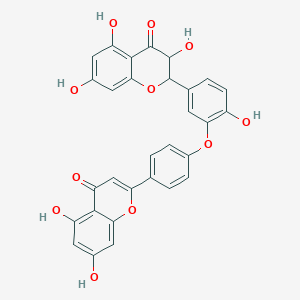

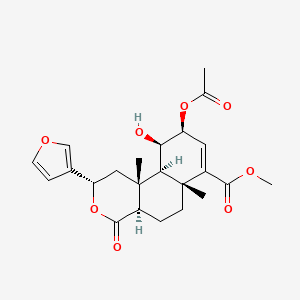

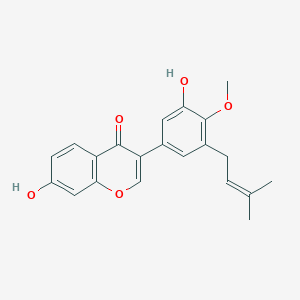

C30H20O11 |

Poids moléculaire |

556.5 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-[4-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]phenyl]chromen-4-one |

InChI |

InChI=1S/C30H20O11/c31-15-8-19(34)26-21(36)12-22(40-24(26)10-15)13-1-4-17(5-2-13)39-23-7-14(3-6-18(23)33)30-29(38)28(37)27-20(35)9-16(32)11-25(27)41-30/h1-12,29-35,38H |

Clé InChI |

DDHJLKRNEXEIDF-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O |

Synonymes |

sulcatone A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)

![2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine](/img/structure/B1247249.png)

![9-(Cyclopropylmethyl)-7-[(3-hydroxy-2-phenylpropanoyl)oxy]-9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-9-ium bromide](/img/structure/B1247251.png)

![2-[[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-[(E,2S,3R)-3-benzoyloxy-2-(hexadecanoylamino)octadec-4-enoxy]-3-(carboxymethoxy)oxan-2-yl]methoxy]acetic acid](/img/structure/B1247255.png)

![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)